molecular formula C14H17NO4 B8369843 tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate

tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate

Cat. No.: B8369843
M. Wt: 263.29 g/mol
InChI Key: RUIBTNKXFPJXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate is a complex organic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a formyl group, a dihydro-benzo[1,4]oxazine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving formylation, cyclization, and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: 6-Carboxy-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester.

    Reduction: 6-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the oxazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester: Similar structure but with an amino group instead of a formyl group.

    6-Bromo-3-oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazine-4-carboxylic acid tert-butyl ester: Contains a bromine atom and a pyrido ring, differing in both structure and reactivity.

Uniqueness

tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl 6-formyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-6-7-18-12-5-4-10(9-16)8-11(12)15/h4-5,8-9H,6-7H2,1-3H3

InChI Key

RUIBTNKXFPJXJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C=O

Origin of Product

United States

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